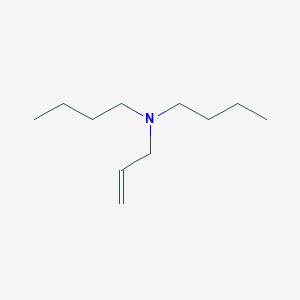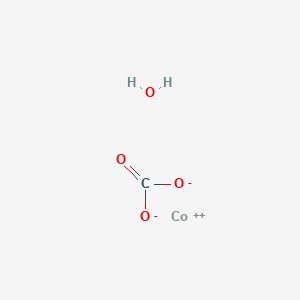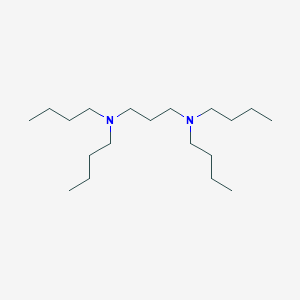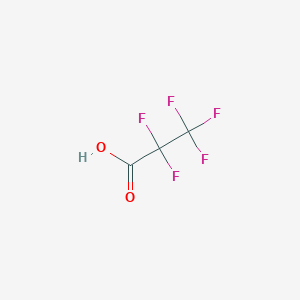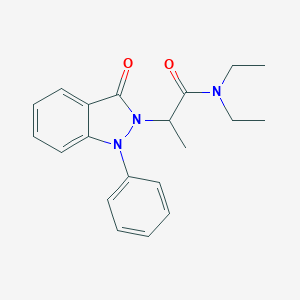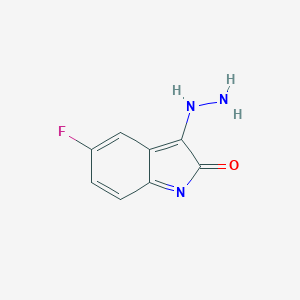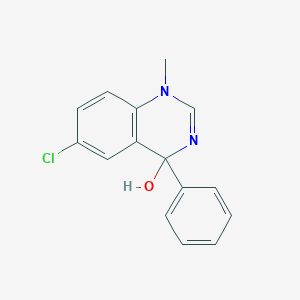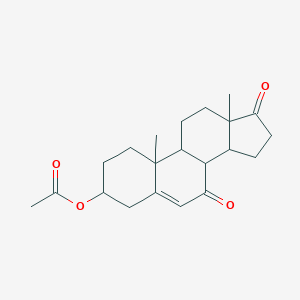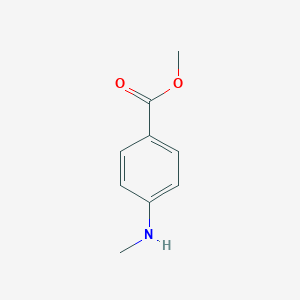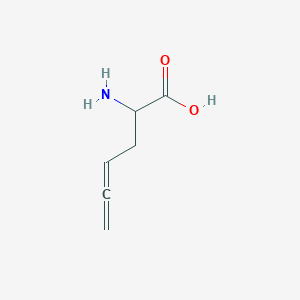
2-Amino-4,5-hexadienoic acid
Vue d'ensemble
Description
2-Amino-4,5-hexadienoic acid is an organic compound with the molecular formula C₆H₉NO₂. It is also known as allenic norleucine. This compound is characterized by the presence of an amino group attached to a hexadienoic acid backbone, which includes a conjugated diene system. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4,5-hexadienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4,5-hexadienoic acid, which is then subjected to amination reactions to introduce the amino group at the 2-position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4,5-hexadienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids.
Applications De Recherche Scientifique
2-Amino-4,5-hexadienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of amino acid metabolism disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-amino-4,5-hexadienoic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The conjugated diene system and the amino group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzymatic transformations that convert the compound into biologically active metabolites.
Comparaison Avec Des Composés Similaires
2-Amino-4-pentynoic acid: Another non-proteinogenic amino acid with a similar structure but differing in the position of the triple bond.
2-Amino-5-chloro-4-hydroxy-5-hexenoic acid: A chloroamino acid with additional functional groups that confer different chemical properties.
Uniqueness: 2-Amino-4,5-hexadienoic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry and biochemical research.
Propriétés
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h3,5H,1,4,7H2,(H,8,9) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYLVPILJAHRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940215 | |
| Record name | 2-Aminohexa-4,5-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18751-91-2 | |
| Record name | 2-Amino-4,5-hexadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018751912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminohexa-4,5-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4,5-HEXADIENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I6FTX863J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the natural occurrence of 2-Amino-4,5-hexadienoic acid?
A1: this compound is a non-proteinogenic amino acid found in certain species of mushrooms. It has been isolated and identified in Amanita pseudoporphyria Hongo [, ] and Amanita miculifera [].
Q2: How was the structure of this compound determined?
A2: Researchers elucidated the structure of this compound using a combination of techniques:
- Elemental analysis: This provided the basic elemental composition of the compound. []
- Oxidation: Reaction with potassium permanganate (KMnO4) helped determine the presence of specific functional groups. []
- Optical rotation: This technique provided insights into the compound's stereochemistry. []
- ¹H NMR spectroscopy: Analysis of the proton nuclear magnetic resonance spectrum provided detailed information about the hydrogen atoms' arrangement within the molecule. []
- Hydrogenation: Catalytic hydrogenation over Adams or Lindlar catalysts helped to determine the number and nature of double or triple bonds present. []
Q3: Has the absolute configuration of naturally occurring this compound been established?
A3: While the exact configuration of this compound from Amanita pseudoporphyria Hongo is not specified in the provided abstracts [, ], researchers have investigated the configuration in Amanita miculifera. Although not directly proven for this compound, the configuration at C-2 was presumed based on its optical rotatory dispersion (ORD) spectrum and comparison to its hydrogenation product. []
Q4: Are there any proposed biosynthetic pathways for this compound?
A4: While not fully elucidated, researchers studying Amanita miculifera have suggested a potential biosynthetic route for this compound and other related non-proteinogenic amino acids. [] Further research is needed to confirm this pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


